4,6-difluoro-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine
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Overview
Description
4,6-difluoro-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine is a chemical compound with the molecular formula C13H9F2N3S and a molecular weight of 277.29 g/mol . This compound is characterized by the presence of fluorine atoms at the 4 and 6 positions of the benzo[d]thiazol-2-amine ring, and a pyridin-4-ylmethyl group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-difluoro-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine typically involves the following steps:
Formation of the benzo[d]thiazol-2-amine core: This can be achieved by reacting 2-aminobenzenethiol with a suitable halogenated compound under basic conditions.
Introduction of fluorine atoms: The fluorination of the benzo[d]thiazol-2-amine core can be carried out using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of the pyridin-4-ylmethyl group: This step involves the alkylation of the nitrogen atom with pyridin-4-ylmethyl chloride or a similar reagent under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.
Chemical Reactions Analysis
Types of Reactions
4,6-difluoro-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
4,6-difluoro-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,6-difluoro-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological effect. The exact mechanism would depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 4,6-difluoro-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine
- 4,6-difluoro-N-(pyridin-2-ylmethyl)benzo[d]thiazol-2-amine
- 4,6-dichloro-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine
Uniqueness
4,6-difluoro-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine is unique due to the specific positioning of the fluorine atoms and the pyridin-4-ylmethyl group, which can influence its chemical reactivity and biological activity .
Properties
IUPAC Name |
4,6-difluoro-N-(pyridin-4-ylmethyl)-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2N3S/c14-9-5-10(15)12-11(6-9)19-13(18-12)17-7-8-1-3-16-4-2-8/h1-6H,7H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOJZFYMXMNKLBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CNC2=NC3=C(C=C(C=C3S2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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